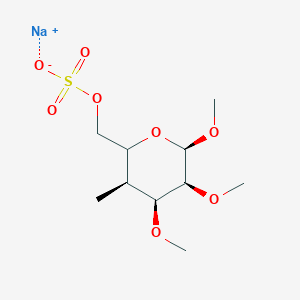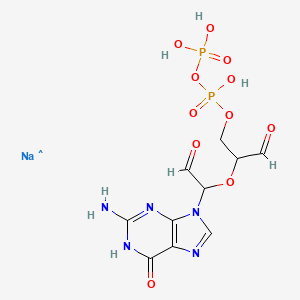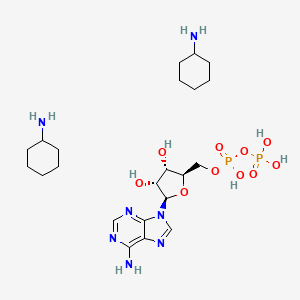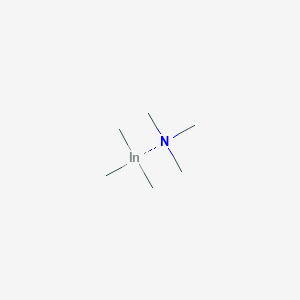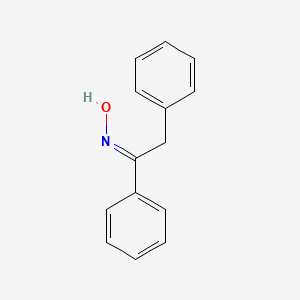
Deoxybenzoin oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deoxybenzoin oxime is a chemical compound with the molecular formula C14H13NO . It is also known as benzyl phenyl ketone oxime .
Synthesis Analysis
While specific synthesis methods for Deoxybenzoin oxime were not found in the search results, oxime esters are known to be versatile building blocks in modern heterocyclic chemistry . They can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride .Molecular Structure Analysis
The molecular structure of Deoxybenzoin oxime consists of a benzene ring attached to a ketone group, which is further connected to an oxime group . The molecular weight of Deoxybenzoin oxime is 211.3 .Physical And Chemical Properties Analysis
Deoxybenzoin oxime is a solid substance . Its melting point is 98°C . The predicted boiling point is 375.4±21.0°C, and the predicted density is 1.04±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Anticancer Therapeutics
Oximes, including Deoxybenzoin oxime, have been studied for their significant roles as potential anticancer therapeutics . Many oximes are kinase inhibitors and have been shown to inhibit over 40 different kinases, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), and multiple receptor and non-receptor tyrosine kinases .
Anti-Inflammatory Agents
Oxime derivatives of β-acetoxy-17β-hydroxy-androst-5-ene, such as 3β-acetoxy-androst-5-ene-17 oxime, were shown to have anti-inflammatory activity . This suggests that Deoxybenzoin oxime could also have potential applications in the treatment of inflammatory conditions.
Antimicrobial Applications
Oximes are known for their antimicrobial activities . They could potentially be used in the development of new antimicrobial drugs, although more research is needed in this area.
Antioxidant Properties
Oximes have been indicated to possess antioxidant activities . This property could make them useful in the treatment of diseases caused by oxidative stress.
Therapeutic Agents Against Organophosphate Poisoning
Oximes are therapeutic agents against organophosphate (OP) poisoning . They could potentially be used in the development of drugs against OP poisoning.
Potential Drugs for Pathogenic Diseases
Recent works have revealed that new oxime compounds can demonstrate such functions and thus are considered to be potential drugs for pathogenic diseases .
Adjuvant Therapy in Various Types of Cancer and Inflammation
Oximes are considered as potential adjuvant therapy in various types of cancer and inflammation .
Potential Next-Generation Drugs Against OP Poisoning
Oximes are considered as potential next-generation drugs against OP poisoning .
Safety And Hazards
While specific safety and hazard information for Deoxybenzoin oxime was not found in the search results, general safety measures for handling chemical substances apply. These include avoiding dust formation, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Direcciones Futuras
Propiedades
IUPAC Name |
(NE)-N-(1,2-diphenylethylidene)hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c16-15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,16H,11H2/b15-14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCUVRROUAKTLL-CCEZHUSRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NO)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C/C(=N\O)/C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deoxybenzoin oxime | |
CAS RN |
952-06-7 |
Source


|
| Record name | 1,2-diphenylethanone oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.241.728 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does deoxybenzoin oxime behave under high temperatures?
A1: [] When heated to high temperatures, deoxybenzoin oxime undergoes thermolysis, primarily breaking down at the N–O bond. This process generates free radicals that can participate in various reactions, leading to a diverse range of products. Some of the identified products include ammonia, toluene, benzonitrile, bibenzyl, benzil, benzyl alcohol, and 2-phenylindole. Interestingly, the specific products formed can vary depending on the presence of other chemical groups attached to the oxime. For example, if the oxime is in the form of an O-benzoyl ether, additional products like benzoic acid and benzyl benzoate are also observed. These findings highlight the interesting reactivity of deoxybenzoin oxime under thermal stress and provide insights into potential synthetic applications. You can find more details about this study here: .
Q2: Can deoxybenzoin oxime be used to synthesize other compounds?
A2: [] Yes, deoxybenzoin oxime can be utilized as a starting material in organic synthesis. When reacted with carbon monoxide and hydrogen at elevated temperatures and pressures in the presence of a dicobalt octacarbonyl catalyst, it yields 5-benzylphthalimidine and 3-phenyl-3,4-dihydroisocarbostyryl. This reaction pathway demonstrates the potential of deoxybenzoin oxime to generate valuable heterocyclic compounds that are important building blocks in medicinal chemistry and materials science. For a deeper understanding of this research, please refer to: .
Q3: Has deoxybenzoin oxime shown any promising biological activities?
A3: [] Research has explored the potential of deoxybenzoin derivatives, particularly deoxybenzoin oximes, as immunosuppressive agents. Studies have shown that certain deoxybenzoin oxime derivatives exhibit promising inhibitory activity against T-cell proliferation, a key process in the immune response. Notably, some of these derivatives displayed lower cytotoxicity compared to cyclosporine A, a commonly used immunosuppressant known for its side effects. Further investigation revealed that these compounds might exert their immunosuppressive effects by inducing apoptosis in activated lymph node cells. While further research is necessary to fully understand their mechanism of action and potential therapeutic applications, these findings highlight deoxybenzoin oxime derivatives as potential leads for developing novel immunosuppressive therapies. Learn more about this research: .
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

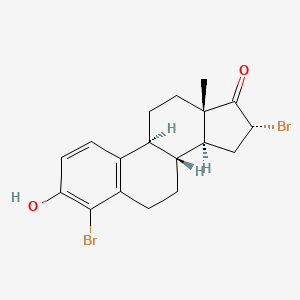
![6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B1140862.png)
